5-(pentylthio)-1,3,4-thiadiazole-2-thiol
Description
Properties
IUPAC Name |
5-pentylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S3/c1-2-3-4-5-11-7-9-8-6(10)12-7/h2-5H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUQFUZKOVCRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NNC(=S)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384750 | |
| Record name | 5-(Pentylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89852-45-9 | |
| Record name | 5-(Pentylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 5 Pentylthio 1,3,4 Thiadiazole 2 Thiol and Its Analogues
Conventional Synthetic Routes to the 1,3,4-Thiadiazole-2-thiol (B7761032) Scaffold
The synthesis of the 1,3,4-thiadiazole-2-thiol scaffold, a critical component of the target molecule, is well-established in chemical literature. These methods often involve the cyclization of open-chain sulfur and nitrogen-containing precursors. A common and versatile starting material for the synthesis of 1,3,4-thiadiazoles is thiosemicarbazide (B42300). sbq.org.br The reaction of thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), followed by acidification, is a widely used method to produce 5-amino-1,3,4-thiadiazole-2-thiol (B144363). connectjournals.comjmchemsci.com This precursor is pivotal for the subsequent introduction of the pentylthio group.
Another significant route involves the use of dithiocarbazates. Potassium salts of dithiocarbazates can be cyclized under acidic conditions, often with concentrated sulfuric acid, to yield 5-substituted 1,3,4-thiadiazole-2-thiones. connectjournals.com These thiones can exist in tautomeric equilibrium with the corresponding 2-thiols. The specific substituent at the 5-position is determined by the starting dithiocarbazate.
Furthermore, thiohydrazides serve as valuable precursors. Treatment of substituted thiohydrazides with thiophosgene (B130339) provides a direct route to the 1,3,4-thiadiazole-2-thione scaffold. connectjournals.com The choice of the synthetic route often depends on the desired substitution pattern on the thiadiazole ring and the availability of starting materials.
Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol Precursors
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol is a crucial first step in many synthetic pathways leading to the target compound and its analogs. A prevalent and efficient method involves the reaction of thiosemicarbazide with carbon disulfide. connectjournals.com This reaction is typically carried out in an alkaline medium, such as an ethanolic solution of potassium hydroxide, followed by heating under reflux. jmchemsci.com The intermediate potassium salt is then acidified to precipitate the desired 5-amino-1,3,4-thiadiazole-2-thiol. jmchemsci.com
An alternative approach to 2-amino-5-mercapto-1,3,4-thiadiazole involves the cyclization of 2,5-dithiobiurea (B86864) in the presence of a strong acid like hydrochloric acid upon heating. connectjournals.com Additionally, the alkali-catalyzed thermal cyclization of 1-alkyl and 1,6-dialkyl-2,5-dithiobiureas can lead to the formation of 2-alkylamino-1,3,4-thiadiazoline-5-thiones. connectjournals.com
The following table summarizes a common synthetic method for a key precursor:
| Starting Materials | Reagents | Product | Yield | Reference |
| Thiosemicarbazide | 1. Potassium hydroxide, Ethanol2. Carbon disulfide3. Hydrochloric acid | 5-amino-1,3,4-thiadiazole-2-thiol | 74% | jmchemsci.com |
Introduction of the Pentylthio Moiety at C-5 Position
While direct synthesis of 5-(pentylthio)-1,3,4-thiadiazole-2-thiol is not extensively detailed, the introduction of alkylthio groups at the C-5 position of the 1,3,4-thiadiazole (B1197879) ring is a well-documented transformation. This is typically achieved through the S-alkylation of a suitable precursor, such as 2-amino-1,3,4-thiadiazole, followed by diazotization and substitution.
More directly, for the synthesis of 5-alkylmercapto-2-substituted amino-1,3,4-thiadiazoles, one can start from 1-substituted-5-S-alkyl(aryl)isodithiobiureas. Heating these compounds in ethanol (B145695) or water in the presence of hydrochloric acid leads to the desired product. connectjournals.com The length of the alkyl chain, such as a pentyl group, can be varied by selecting the appropriate starting isodithiobiurea.
Derivatization and Functionalization Approaches at the Thiadiazole Core
The 1,3,4-thiadiazole ring is amenable to various derivatization and functionalization reactions, allowing for the synthesis of a wide range of analogs. These modifications can be targeted at the thiol group, the substituent at the C-5 position, or by introducing new functional groups through reactions like Schiff base formation.
Modifications at the Thiol Group (-SH)
The thiol group at the C-2 position of the 1,3,4-thiadiazole ring is a versatile handle for further functionalization. It can readily undergo S-alkylation with various alkyl halides in the presence of a base to form the corresponding thioethers. connectjournals.com For instance, the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl (B1604629) chloride or substituted benzyl chlorides in an ethanolic potassium hydroxide solution yields 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives. proquest.comresearchgate.net This methodology can be adapted to introduce a variety of alkyl and arylmethyl groups at the thiol position.
The thiol group can also be a site for the introduction of other functionalities. For example, reaction with chloroacetic acid or similar reagents can introduce a carboxylic acid moiety, leading to compounds like 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid. nih.gov
Alterations to the Pentyl Chain and its Substituents
The nature of the alkyl chain at the C-5 position significantly influences the properties of the molecule. Studies on 2-amino-5-alkyl-1,3,4-thiadiazole compounds have explored the effect of varying the alkyl chain length, including ethyl, n-propyl, n-pentyl, heptyl, undecyl, and tridecyl groups. researchgate.net The synthesis of these compounds typically involves the reaction of the corresponding fatty acid with thiosemicarbazide in a dehydrating agent like phosphorus oxychloride or sulfuric acid. This allows for the systematic alteration of the alkyl chain length to study structure-activity relationships.
Further modifications can be made to the pentyl chain itself, although this is less commonly reported for this specific scaffold. Such modifications would likely involve starting with a functionalized pentanoic acid derivative in the initial cyclization reaction.
Schiff Base Formation and Conjugation Strategies
The amino group of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives is a common site for the formation of Schiff bases (imines). nih.gov This is typically achieved by the condensation reaction with a wide variety of aldehydes and ketones in the presence of an acid catalyst, such as glacial acetic acid, in a solvent like absolute ethanol. researchgate.netlew.ro The reaction generally proceeds under reflux conditions to yield the corresponding Schiff base. researchgate.net
This strategy allows for the conjugation of the thiadiazole core to various other chemical moieties, including aromatic and heterocyclic rings. lew.ro The substituents on the aldehyde or ketone can be varied to introduce different electronic and steric properties to the final molecule. lew.ro For example, reaction with different substituted benzaldehydes can introduce groups like halogens, nitro groups, or dimethylamino groups onto the final Schiff base structure. lew.ro
The following table provides examples of Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol:
| Aldehyde/Ketone | Product | Reference |
| Various carbonyl compounds | 5-((substituted-ylidene)amino)-1,3,4-thiadiazole-2-thiol | lew.ro |
| Different aldehydes | Schiff's Bases of 5-amino-1,3,4-thiadiazole-2-thiol | researchgate.net |
Advanced Synthetic Methodologies for 1,3,4-Thiadiazole Synthesis
The synthesis of 1,3,4-thiadiazole derivatives has been an area of significant interest due to their diverse chemical and biological activities. While traditional synthetic methods have been well-established, modern approaches focus on improving efficiency, reducing environmental impact, and increasing product yields. Among these, advanced methodologies such as ultrasound-assisted synthesis have emerged as powerful tools in the synthetic chemist's arsenal.
Ultrasound-Assisted Synthesis Protocols
Ultrasound-assisted organic synthesis, also known as sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. This technique has gained traction as a green chemistry approach due to its numerous advantages, including significantly reduced reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods. tandfonline.comresearchgate.net The application of ultrasound can lead to the formation of highly pure products with simplified workup procedures. tandfonline.com
The mechanism behind sonochemistry involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates.
While a specific ultrasound-assisted protocol for the synthesis of 5-(pentylthio)-1,3,4-thiadiazole-2-thiol is not extensively detailed in the available literature, the principles can be extrapolated from the synthesis of analogous compounds. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives has been successfully achieved through an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a minimal amount of an organic solvent like DMF, without the need for acidic or basic catalysts. nih.gov This method has proven to be efficient, yielding good to excellent amounts of the desired products under easy workup conditions. nih.gov
Similarly, research has demonstrated the effective use of ultrasound in the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives, such as 5-(benzylthio)-1,3,4-thiadiazol-2-amine. researchgate.netkocaeli.edu.tr These studies suggest that ultrasound can significantly enhance the efficiency of the reactions, positioning it as a viable alternative to conventional synthetic routes. researchgate.netkocaeli.edu.tr
The general advantages of employing ultrasound in the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles are evident in the improved reaction outcomes. For example, in the synthesis of various thiazole (B1198619) and 1,3,4-thiadiazine derivatives, ultrasonic irradiation has been shown to produce high yields of pure products in a short amount of time. tandfonline.comresearchgate.net
To illustrate the benefits of ultrasound-assisted synthesis, the following table summarizes typical findings from the synthesis of related heterocyclic compounds, which can be considered indicative of the potential results for the synthesis of 5-(pentylthio)-1,3,4-thiadiazole-2-thiol and its analogues.
Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Heterocyclic Compounds
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Thiazole & 1,3,4-Thiadiazine Derivatives | Conventional | Several hours | Moderate | tandfonline.com |
| 1,3-Thiazole & 1,3,4-Thiadiazine Derivatives | Ultrasound | 20-60 minutes | High | tandfonline.com |
| 5-Substituted 1,3,4-Oxadiazole-2-thiols | Conventional | Not specified | Good | nih.gov |
| 5-Substituted 1,3,4-Oxadiazole-2-thiols | Ultrasound | 1-2 hours | 85-95 | nih.gov |
| 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | Conventional | Not specified | Good | researchgate.netkocaeli.edu.tr |
| 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | Ultrasound | Shorter time | Improved | researchgate.netkocaeli.edu.tr |
These findings underscore the potential of ultrasound-assisted protocols as a superior method for the synthesis of 1,3,4-thiadiazole derivatives. The application of this technology to the synthesis of 5-(pentylthio)-1,3,4-thiadiazole-2-thiol would likely result in a more efficient, rapid, and environmentally friendly process.
Computational Chemistry and Molecular Design of 5 Pentylthio 1,3,4 Thiadiazole 2 Thiol Derivatives
Quantum Chemical Calculations (e.g., DFT Studies) in Understanding Molecular Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure, molecular geometry, and reactivity of molecules. dergipark.org.trresearchgate.net These studies provide fundamental insights into the intrinsic properties of the 1,3,4-thiadiazole (B1197879) scaffold, which are crucial for designing molecules with desired biological functions.
DFT calculations on 1,3,4-thiadiazole derivatives are used to determine several key quantum chemical descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. dergipark.org.tr
For the 1,3,4-thiadiazole ring, DFT studies have shown that the carbon atoms at the 2- and 5-positions are electron-deficient due to the inductive effects of the neighboring sulfur and nitrogen atoms. chemicalbook.com This makes them susceptible to nucleophilic attack. chemicalbook.com Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.
In a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations were employed to analyze the molecular geometry, vibrational spectra, and electronic properties, with results showing good agreement with experimental data. acs.org Such studies on analogous compounds help predict the behavior of the 5-(pentylthio)-1,3,4-thiadiazole-2-thiol scaffold, suggesting where modifications could alter its electronic properties and, consequently, its biological activity.
Table 1: Representative Quantum Chemical Parameters Calculated for a 1,3,4-Thiadiazole Derivative using DFT (Note: Data is illustrative, based on findings for related thiadiazole compounds)
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.25 D | Indicates molecular polarity and influences solubility and binding. chemicalbook.com |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. researchgate.net It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of a drug's mechanism of action. mdpi.com For derivatives of 5-(pentylthio)-1,3,4-thiadiazole-2-thiol, docking studies are essential for identifying potential biological targets and optimizing binding affinity.
The 1,3,4-thiadiazole scaffold has been the subject of numerous docking studies against a variety of protein targets implicated in diseases such as cancer and microbial infections. biointerfaceresearch.comnih.govdovepress.com For instance, derivatives have been successfully docked into the active sites of enzymes like dihydrofolate reductase (DHFR), a target for anticancer and antimicrobial agents, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis in tumors. mdpi.comnih.govnih.gov
A critical outcome of molecular docking is the detailed analysis of the binding mode, which describes the specific interactions between the ligand and the amino acid residues of the protein's active site. For 1,3,4-thiadiazole derivatives, the heterocyclic ring itself and its substituents play distinct roles in forming these interactions.
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target, typically expressed in units of energy (e.g., kcal/mol). A more negative score generally indicates a more favorable binding interaction. These predicted affinities are crucial for ranking compounds from a virtual library and prioritizing them for synthesis and biological testing.
In various studies, 1,3,4-thiadiazole derivatives have shown promising predicted binding affinities against several therapeutically relevant proteins. For example, in a screening against the estrogen receptor for breast cancer, certain thiadiazole derivatives achieved docking scores (gscores) as favorable as -9.36 kcal/mol. biointerfaceresearch.com In another study targeting the main protease of SARS-CoV-2, a bis- chemicalbook.commdpi.comresearchgate.netthiadiazolimine derivative demonstrated an average binding energy of -7.50 kcal/mol, which was superior to that of positive controls. nih.gov These results underscore the potential of the 1,3,4-thiadiazole scaffold to serve as a basis for potent inhibitors.
Table 2: Predicted Binding Affinities of Representative 1,3,4-Thiadiazole Derivatives Against Various Protein Targets
| Thiadiazole Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| (Z)-2-(((5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)imino)methyl)phenol | Estrogen Receptor (PDB: 3ERT) | -9.36 | biointerfaceresearch.com |
| bis- chemicalbook.commdpi.comresearchgate.netthiadiazolimine derivative (5h) | SARS-CoV-2 Main Protease (Mpro) | -7.50 | nih.gov |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | Oncogenic Protein Kinase | -8.92 | mdpi.com |
| 1,3,4-thiadiazole-thiazolidinone hybrid (5c) | SARS-CoV-2 RdRP (PDB: 6M71) | -8.5 | universci.com |
Pharmacophore Modeling for Activity Prediction and Lead Optimization
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov This model serves as a 3D query to search compound databases for novel molecules that match the pharmacophore and are therefore likely to be active.
For the 1,3,4-thiadiazole scaffold, pharmacophore modeling can be used to understand the structure-activity relationships (SAR) within a series of active derivatives. By aligning a set of known active compounds, a common feature pharmacophore can be generated. This model highlights which substituent positions on the thiadiazole ring are critical for activity and what chemical properties those substituents should have. For example, a model might reveal that a hydrogen bond acceptor is required at the C2 position and a hydrophobic group is necessary at the C5 position for optimal activity. This information provides a clear roadmap for lead optimization, guiding chemists in designing new derivatives with enhanced potency and selectivity. benthamscience.com
In Silico Screening and Virtual Ligand-Based Drug Discovery for the 5-(pentylthio)-1,3,4-thiadiazole-2-thiol Scaffold
In silico screening, or virtual screening, involves the use of computational methods to screen large libraries of chemical compounds against a biological target to identify potential hits. mdpi.comresearchgate.net This approach significantly accelerates the early stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally.
Virtual screening campaigns can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) uses molecular docking to fit candidate molecules into the 3D structure of a target protein. researchgate.net Ligand-based virtual screening (LBVS) relies on knowledge of known active molecules, using methods like pharmacophore modeling or 2D/3D similarity searching to find new compounds with similar properties. mdpi.com
The 5-(pentylthio)-1,3,4-thiadiazole-2-thiol scaffold is an excellent candidate for virtual screening. Starting with this core structure, vast virtual libraries can be generated by computationally adding a wide variety of substituents at different positions. These libraries can then be screened against targets of interest. For example, a virtual screening of thiadiazole derivatives against VEGFR-2 led to the identification of several promising hits with favorable docking scores and drug-like properties. mdpi.comnih.gov Similarly, a combinatorial virtual library of over 400,000 molecules was screened to identify novel 2-aminoacyl-1,3,4-thiadiazole derivatives as potent anti-inflammatory agents. nih.gov This demonstrates the power of in silico screening to explore vast chemical space and identify novel, active chemotypes based on the versatile 1,3,4-thiadiazole core.
Structure Activity Relationship Sar Investigations of 5 Pentylthio 1,3,4 Thiadiazole 2 Thiol Analogues
Impact of Substituents at the Thiadiazole Ring Positions on Biological Activity
The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is highly dependent on the substituents at the C2 and C5 positions. The thiol group at the C2 position is a common feature in many active compounds, while modifications at the C5 position allow for significant modulation of a molecule's therapeutic properties. researchgate.net
Research has shown that introducing different aryl or alkyl groups at the C5 position can lead to a broad spectrum of activities. For instance, the presence of a phenyl ring or substituted phenyl rings at C5 has been explored for antimicrobial, anti-inflammatory, and anticancer effects. ijpcbs.comsemanticscholar.orgnih.gov The electronic properties of these substituents play a crucial role; electron-withdrawing groups like nitro or halogen atoms on an attached phenyl ring have been found to enhance anticonvulsant and antibacterial activities in some series. frontiersin.orgbohrium.com Conversely, electron-donating groups may be favorable for other activities like antifungal action. bohrium.com
The substitution is not limited to aromatic moieties. Various heterocyclic rings, alkyl chains, and amino groups attached to the C5 position have yielded potent diuretic and antitubercular agents. mdpi.com Studies on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives, for example, found that compounds containing specific amine groups were highly potent diuretics. mdpi.comresearchgate.net The isosteric replacement of the oxygen in an oxadiazole nucleus with sulfur to form the thiadiazole ring has also been shown to cause significant variations in pharmacological action, highlighting the importance of the core heterocycle itself. semanticscholar.org
| Position | Substituent Type | Observed Impact on Biological Activity | Example Activity | Reference |
|---|---|---|---|---|
| C5 | Aryl groups (e.g., Phenyl) | Modulates antimicrobial and anticancer potency. | Anticancer, Antimicrobial | semanticscholar.orgnih.gov |
| C5 | Substituted Phenyl (with electron-withdrawing groups like -NO2, -Cl) | Enhances activity in certain classes of compounds. | Anticonvulsant, Antibacterial | frontiersin.orgbohrium.com |
| C5 | Substituted Phenyl (with electron-donating groups) | Can be favorable for specific biological actions. | Antifungal | bohrium.com |
| C5 | Amino groups | Can confer potent diuretic properties. | Diuretic | mdpi.comresearchgate.net |
| C2 | Thiol/Thione group | Common feature for potent antioxidant and other activities. Often maintained while C5 is varied. | Antioxidant | researchgate.net |
Influence of the Pentylthio Moiety and its Modifications on Compound Potency and Selectivity
The pentylthio moiety at the C5 position, consisting of a five-carbon alkyl chain linked via a sulfur atom, significantly influences the lipophilicity of the molecule. This physical property is critical for determining how the compound is absorbed, distributed, and able to penetrate biological membranes to reach its target.
Modifications to this alkylthio chain can dramatically alter potency and selectivity. Studies on related 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles have demonstrated that the length of the hydrocarbon bridge is a key factor. researchgate.netmdpi.com While specific data on the pentyl group is part of a broader understanding, general SAR principles suggest that an optimal chain length exists for balancing solubility and membrane permeability. A chain that is too short may not provide sufficient lipophilicity, while one that is excessively long could lead to poor aqueous solubility or non-specific binding.
Furthermore, the nature of the sulfur linkage itself is pivotal. Research on analogous compounds has shown that the oxidation state of the sulfur atom (thio, sulfinyl, or sulfonyl) dramatically impacts antibacterial activity. researchgate.net For example, 2-ethylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole was identified as a highly potent agent against Helicobacter pylori, suggesting that oxidation of the thioether can modulate electronic properties and hydrogen bonding potential, thereby affecting target interaction. researchgate.net These findings imply that modifications such as changing the pentyl chain length to a butyl or hexyl group, introducing branching, or oxidizing the sulfide (B99878) to a sulfoxide (B87167) or sulfone would likely have profound effects on the biological profile of 5-(pentylthio)-1,3,4-thiadiazole-2-thiol analogues.
| Modification | Structural Change | Potential Effect on Potency/Selectivity | Reference |
|---|---|---|---|
| Chain Length Variation | Altering the number of carbon atoms in the alkyl chain (e.g., butyl, hexyl). | Affects lipophilicity, membrane permeability, and target fit, leading to changes in potency. | researchgate.netmdpi.com |
| Oxidation State of Sulfur | Converting the thioether (-S-) to a sulfinyl (-SO-) or sulfonyl (-SO2-) group. | Alters electronic properties and hydrogen bonding capacity, dramatically impacting biological activity. | researchgate.net |
| Chain Branching | Introducing branching into the pentyl group (e.g., isopentyl). | Can influence steric interactions at the target binding site and alter metabolic stability. | [General SAR Principles] |
Correlations Between Molecular Structural Features and Mechanistic Pathways
The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of biological targets through multiple mechanistic pathways. dovepress.com Specific structural features of the analogues can often be correlated with a particular mechanism of action.
One of the most well-documented mechanisms is the inhibition of carbonic anhydrase, particularly by derivatives that incorporate a sulfonamide group, mimicking the structure of diuretic drugs like acetazolamide (B1664987). mdpi.com The 1,3,4-thiadiazole ring acts as a scaffold to correctly orient the sulfonamide moiety for binding to the zinc ion in the enzyme's active site.
For anticonvulsant activity, the presence of the =N-C-S- moiety within the thiadiazole ring is considered a crucial pharmacophoric element. frontiersin.org The mechanism is thought to involve interaction with voltage-gated sodium channels or other central nervous system targets. The potency of this interaction is then modulated by lipophilic and electron-withdrawing substituents on other parts of the molecule. frontiersin.org
In the context of anticancer activity, 1,3,4-thiadiazoles have been reported to function through various pathways, including the inhibition of kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), histone deacetylase, or phosphodiesterase-7. dovepress.comacs.org Other derivatives have been shown to disrupt DNA topoisomerases I and II, interfering with DNA replication and cell division in cancer cells. nih.govdovepress.com The specific pathway engaged often depends on the nature of the side chains at the C2 and C5 positions, which dictate the molecule's shape, and electronic distribution, allowing it to fit into the binding site of a specific enzyme or receptor.
Elucidation of Key Pharmacophoric Features for Target Engagement
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target and elicit a response. xjournals.com For 1,3,4-thiadiazole analogues, several key pharmacophoric features have been identified that are crucial for target engagement.
Pharmacophore-based approaches have revealed that the thiadiazole ring itself often serves as a central scaffold and a key interaction point, frequently acting as a hydrogen bond acceptor or participating in aromatic interactions. frontiersin.orgnih.gov For activity as VEGFR-2 inhibitors, a common pharmacophore model includes four key features: a heteroaromatic moiety (the 1,3,4-thiadiazole ring), a spacer group, a pharmacophore group capable of hydrogen bonding (e.g., an amide), and a hydrophobic tail. acs.org The 5-(pentylthio) group in the parent compound would serve as part of this hydrophobic tail, occupying a hydrophobic pocket in the receptor's binding site.
Molecular modeling and SAR studies of thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists have provided detailed insights into target engagement. nih.gov These studies show that the thiadiazole and its attached phenyl ring are surrounded by hydrophobic amino acid residues in the binding pocket. Specific substitutions, such as a methoxy (B1213986) group on a phenyl ring, can form hydrogen bonds with residues like serine, while an acetamide (B32628) group can establish hydrophobic interactions. nih.gov The dramatic loss of affinity observed when the arrangement of atoms in the thiadiazole ring is changed (e.g., from a 1,2,4-thiadiazole (B1232254) to a 1,3,4-thiadiazole isomer) underscores the critical importance of the precise spatial arrangement of these pharmacophoric features for effective binding. nih.gov
| Pharmacophoric Feature | Role in Target Engagement | Example Target Class | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Ring | Central scaffold; hydrogen bond acceptor; aromatic interactions. | Kinase Inhibitors, Anticonvulsants | frontiersin.orgnih.gov |
| Hydrophobic Group (e.g., Pentylthio) | Occupies hydrophobic pockets in the binding site, enhancing affinity. | VEGFR-2 Inhibitors, Adenosine Receptor Antagonists | acs.orgnih.gov |
| Hydrogen Bond Donor/Acceptor | Forms specific hydrogen bonds with amino acid residues (e.g., serine, threonine) in the active site. | Adenosine Receptor Antagonists, Kinase Inhibitors | nih.govnih.gov |
| Aromatic Ring | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tryptophan). | Adenosine Receptor Antagonists | nih.gov |
Biological Activities and Mechanistic Studies of 5 Pentylthio 1,3,4 Thiadiazole 2 Thiol Derivatives
Anticancer Activity Research
Derivatives based on the 1,3,4-thiadiazole (B1197879) scaffold have demonstrated a wide spectrum of anticancer activities. mdpi.comnih.gov These compounds have been investigated for their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with key enzymatic pathways essential for tumor progression. mdpi.comekb.eg
The cytotoxic potential of 1,3,4-thiadiazole derivatives has been evaluated against a variety of human cancer cell lines. A new series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds displayed a broad range of anticancer activity, with IC50 values from 2.34 to 91.00 µg/mL against breast adenocarcinoma (MCF-7) and from 3.13 to 44.87 µg/mL against human hepatocellular carcinoma (HepG2). mdpi.com Notably, some of these compounds showed stronger cytotoxicity than the standard chemotherapeutic agent 5-Fluorouracil. mdpi.com
Similarly, a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives was tested against human lung cancer (A-549) and HepG-2 cell lines. nih.govnih.gov One compound, in particular, exhibited promising activity against both HepG-2 and A-549 cell lines, with IC50 values of 4.37±0.7 µM and 8.03±0.5 µM, respectively. nih.govnih.gov Further studies on other derivatives have confirmed cytotoxic effects against prostate cancer (PC-3), colon cancer (HT-29), and various other tumor cell lines. mdpi.comderpharmachemica.com For instance, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives showed potent activity, with one compound having an IC50 value of 33.67 µM against HT-29 cells. mdpi.com Another study highlighted a compound with a p-tolyl sulfonamide moiety that showed remarkable potency against MCF-7, HepG2, colon (HCT116), and lung (A549) cancer cells, while being less potent on normal cells. ekb.eg
| Derivative Class | Cell Line | Reported IC50 Value | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | MCF-7 (Breast) | 2.32 µg/mL | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | HepG2 (Liver) | 3.13 µg/mL | mdpi.com |
| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | HepG-2 (Liver) | 4.37±0.7 µM | nih.govnih.gov |
| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | A-549 (Lung) | 8.03±0.5 µM | nih.govnih.gov |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 (Colon) | 33.67 µM | mdpi.com |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 (Prostate) | 64.46 µM | mdpi.com |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM | mdpi.com |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM | mdpi.com |
The anticancer effects of 1,3,4-thiadiazole-2-thiol (B7761032) derivatives are attributed to several distinct cellular and molecular mechanisms.
Tyrosine kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. The anticancer activity of some 1,3,4-thiadiazole derivatives has been linked to the inhibition of human epidermal growth factor receptors (HERs), such as EGFR and HER-2, which are highly expressed in various cancers. mdpi.com Certain derivatives have shown the ability to inhibit the Abl protein kinase, a key target in chronic myeloid leukemia. mdpi.com For example, one N-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivative inhibited the Abl protein kinase with an IC50 value of 7.4 µM. mdpi.com
A primary mechanism by which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. derpharmachemica.comnih.gov Studies have shown that treatment with certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives leads to a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in both HepG2 and MCF-7 cells. mdpi.comdntb.gov.ua This indicates that their cytotoxic effect is mediated through the intrinsic apoptosis pathway. mdpi.com
Further mechanistic studies on N-(5-mercapto-1,3,4-thiadiazol-2-yl) derivatives confirmed their role as apoptosis inducers. derpharmachemica.com These compounds demonstrated a significant increase in the activity of caspases 3, 8, and 9 in both PC-3 and HT-29 cell lines, with activity in some cases superior to the reference drug doxorubicin. derpharmachemica.com The activation of caspase-8 suggests involvement of the extrinsic apoptosis pathway, while caspase-9 activation points to the intrinsic pathway, culminating in the activation of the executioner caspase-3.
The structural features of the 1,3,4-thiadiazole ring are key to its biological properties. mdpi.com It is considered a bioisostere of pyrimidine, a core component of nucleic bases. mdpi.comnih.gov This structural similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes, contributing to their anticancer effects. mdpi.comnih.gov Experimental evidence has shown that certain 1,3,4-thiadiazole derivatives lead to the inhibition of DNA biosynthesis in MCF-7 and MDA-MB-231 breast cancer cells, with the inhibitory effect becoming more pronounced at higher concentrations. mdpi.com
Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, play a critical role in cancer progression by regulating pH, which facilitates tumor growth, invasion, and metastasis. ekb.egnih.gov The thiol group of 1,3,4-thiadiazole-2-thiol derivatives can act as a zinc-binding function, enabling these compounds to inhibit metalloenzymes like CAs. nih.gov
A series of heterocyclic mercaptans incorporating the 1,3,4-thiadiazole ring were assayed for their inhibitory activity against human CA isozymes I, II, and the tumor-associated IX. nih.govresearchgate.net These compounds showed inhibition constants against hCA IX in the range of 9.3-772 µM. nih.gov One study found that the anticancer activity of a potent 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative was at least partly due to the inhibition of the tumor-associated isoforms CA IX and CA XII, with high selectivity for these isoforms over the off-target cytosolic isoform II. ekb.eg
Mechanisms of Antineoplastic Action
Aromatase Inhibition in Hormone-Sensitive Cancers
The 1,3,4-thiadiazole nucleus has been identified as a key structural motif in the development of novel aromatase inhibitors for hormone-sensitive cancers, such as estrogen receptor-positive breast cancer. Aromatase is a crucial enzyme that catalyzes the final step of estrogen biosynthesis. Research into resveratrol, a natural compound with moderate and non-selective aromatase inhibitory activity, led to the design of analogs where the central ethylenic bridge was replaced with a 1,3,4-thiadiazole ring, resulting in a significant enhancement of inhibitory potency. drugbank.com
Further studies involving the synthesis of hybrid molecules combining thiadiazole with other heterocyclic systems, such as oxadiazole and thiazole (B1198619), have sought to optimize these inhibitory effects. tandfonline.com In silico and in vitro analyses of these derivatives have elucidated key structure-activity relationships (SAR). These studies suggest that for potent aromatase inhibition, at least one azole ring is essential and that the spatial arrangement between a hydrogen-bond-rich zone and the heteroaryl ring system significantly impacts inhibitory activity. tandfonline.com While direct studies on 5-(pentylthio)-1,3,4-thiadiazole-2-thiol are not extensively documented in this context, the foundational research on its core scaffold highlights a promising avenue for designing targeted aromatase inhibitors. tandfonline.comnih.gov
Table 1: Research Findings on Aromatase Inhibition by Thiadiazole Derivatives
| Compound Class | Key Modification | Outcome on Aromatase Inhibition | Reference |
|---|---|---|---|
| Resveratrol Analogs | Replacement of ethylenic bridge with a thiadiazole ring | ~100-fold improvement in inhibitory activity compared to resveratrol. | drugbank.com |
Histone Lysine Demethylase 1 (LSD1) Inhibition
Histone Lysine Demethylase 1 (LSD1), also known as KDM1A, is an epigenetic enzyme that is overexpressed in a wide range of cancers, including breast, prostate, and hepatocellular carcinomas. nih.gov Its role in tumor cell proliferation and differentiation has made it a significant target for anticancer drug development. nih.govresearchgate.net The 1,3,4-thiadiazole scaffold has been successfully incorporated into potent LSD1 inhibitors.
One class of compounds, featuring a central aromatic core trisubstituted with three 1,3,4-thiadiazole rings, demonstrated remarkable LSD1 inhibition, with IC50 values in the nanomolar to sub-micromolar range (0.04–0.45 μM). nih.gov These derivatives exhibited potent antiproliferative activity against human cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells. nih.gov Similarly, novel aromatic hybrids containing both 1,3,4-thiadiazole and 1,2,4-triazole (B32235) motifs have been synthesized and shown to be very strong LSD1 inhibitors, with IC50 values as low as 0.046 µM. researchgate.net These findings underscore the potential of 1,3,4-thiadiazole derivatives in the development of epigenetic therapies. nih.govresearchgate.net
Table 2: LSD1 Inhibitory Activity of Representative 1,3,4-Thiadiazole Derivatives
| Compound Series | Cancer Cell Line Tested | Representative IC50 (LSD1) | Reference |
|---|---|---|---|
| Trisubstituted Thiadiazoles | MCF-7, HepG-2, HCT-116 | 0.04 µM - 0.45 µM | nih.gov |
Cyclin-Dependent Kinase 1 (CDK1) Inhibition
Cyclin-Dependent Kinase 1 (CDK1) is a central regulator of the cell cycle, making it an attractive target for cancer therapy. dntb.gov.uafrontiersin.org The 1,3,4-thiadiazole structure has been utilized as a scaffold for the design of CDK1 inhibitors. In one study, new nortopsentin analogs were synthesized where the central imidazole (B134444) ring of the natural product was replaced with a 1,3,4-thiadiazole moiety. nih.gov
These novel derivatives demonstrated potent antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov Mechanistic studies, including flow cytometry, revealed that the compounds induced cell cycle arrest in the G2/M phase. Furthermore, a specific ELISA assay confirmed that this effect was associated with the inhibition of CDK1 activity. nih.gov Molecular docking studies on other series of 2,5-disubstituted thiadiazole derivatives have also suggested a potential mechanism for CDK1 inhibition, although enzymatic assays were not performed to confirm this interaction. nih.gov These results indicate that the 1,3,4-thiadiazole core is a viable starting point for the development of novel anticancer agents targeting cell cycle progression through CDK1 inhibition. nih.gov
Antimicrobial Activity Research
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity. nih.govut.ac.ir The versatility of this scaffold allows for substitutions at various positions, leading to compounds with potent activity against diverse microbial pathogens. mdpi.com
Antibacterial Spectrum and Efficacy
Derivatives of 5-(alkylthio)-1,3,4-thiadiazole have been a particular focus of antibacterial research, demonstrating varied efficacy against a range of bacterial species.
A recurring finding in studies of 1,3,4-thiadiazole derivatives is a pronounced efficacy against Gram-positive bacteria, with often reduced or limited activity against Gram-negative strains. nih.govscispace.com For example, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones displayed significant in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 4 µg/mL. scispace.com In contrast, their activity against Gram-negative bacteria was generally moderate to poor (MIC = 1–64 µg/mL), with little to no effect observed against Pseudomonas aeruginosa. scispace.com
Similarly, another study on new 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives found that most of the synthesized compounds were active against the tested Gram-positive bacteria. ut.ac.ir The structure-activity relationship in these compounds is complex; for instance, in one series, the antibacterial activity was found to be highly dependent on the aminomethyl substituents. nih.gov
Table 3: Antibacterial Activity (MIC, µg/mL) of Representative Thiadiazole Derivatives
| Compound Series | S. aureus | S. epidermidis | B. subtilis | E. coli | Reference |
|---|---|---|---|---|---|
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) Quinolones | 0.5 - 1 | 0.03 - 0.5 | 0.5 | >32 | scispace.com |
The challenge of antimicrobial resistance has spurred research into novel compounds effective against multidrug-resistant (MDR) pathogens. Derivatives of 5-(alkylthio)-1,3,4-thiadiazole have shown promise in this area. A study on novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives tested their efficacy against several multidrug pathogenic bacteria. nih.gov The compounds demonstrated potential antibacterial effects against Gram-positive Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative Klebsiella pneumoniae, though they were not effective against Escherichia coli. nih.gov
In another targeted study, 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives were evaluated for their activity against metronidazole-resistant Helicobacter pylori isolates. researchgate.net Several compounds in this series demonstrated moderate to strong inhibitory responses, indicating that the 1,3,4-thiadiazole scaffold can be functionalized to produce derivatives active against clinically relevant resistant bacterial strains. researchgate.net
Antifungal Efficacy
Derivatives of the 1,3,4-thiadiazole nucleus are recognized for their significant antifungal properties. Research has demonstrated their effectiveness against a range of fungal pathogens, particularly Candida species, which are a common cause of invasive fungal infections. nih.gov The antifungal activity is often attributed to the presence of the toxophoric –N=C–S– moiety within the thiadiazole ring. nih.gov
Studies have shown that specific substitutions on the thiadiazole ring can enhance antifungal potency. For instance, certain 1,3,4-thiadiazole derivatives have displayed notable inhibitory effects against various Candida species, including C. albicans, C. glabrata, and C. krusei. One study identified a compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, as a potent agent against different Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov Another investigation found that derivatives bearing oxygenated substituents on a phenyl ring demonstrated significant activity against Aspergillus niger and Candida albicans, with MIC values between 32-42 μg/mL. nih.gov
| Derivative Class | Fungal Species | Observed Activity (MIC) | Reference |
|---|---|---|---|
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | 8 to 96 µg/ml | nih.gov |
| Phenyl-1,3,4-thiadiazoles with oxygenated substituents | Aspergillus niger, Candida albicans | 32-42 µg/mL | nih.gov |
Antitubercular and Antimycobacterial Properties
The 1,3,4-thiadiazole scaffold is a key component in the development of new antitubercular agents aimed at combating Mycobacterium tuberculosis (Mtb), including drug-resistant strains. kthmcollege.ac.inmdpi.com Various derivatives have been synthesized and evaluated for their in vitro activity against Mtb H37Rv, a commonly studied strain.
One series of alkyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates demonstrated significant antimycobacterial activity. nih.gov The n-propyl ester derivative from this series was identified as the most potent, with a MIC value of 0.39 µg/ml. nih.gov In another study, 2,5-disubstituted-1,3,4-thiadiazoles were screened, and 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed the highest inhibitory activity against Mtb H37Rv. nih.govcbijournal.com Further research into 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(thiazol-2-yl) acetamide (B32628) derivatives also identified compounds with potent anti-tubercular effects. kthmcollege.ac.in
| Derivative Name/Class | Mycobacterium Strain | Observed Activity (MIC) | Reference |
|---|---|---|---|
| n-propyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate | M. tuberculosis H37Rv | 0.39 µg/ml | nih.gov |
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibition at 6.25 µg/mL | cbijournal.com |
| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives | M. tuberculosis (H37Ra) | MIC values as low as 7.1285 µg/ml | kthmcollege.ac.in |
Proposed Mechanisms of Antimicrobial Action
The mechanisms by which 1,3,4-thiadiazole derivatives exert their antimicrobial effects are varied and depend on the specific structural modifications of the molecule. For antifungal activity, a primary proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane. nih.gov This is often achieved by targeting the enzyme 14-α-sterol demethylase, analogous to the action of azole antifungal drugs. nih.gov
However, other mechanisms have been identified. One study on a potent 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol derivative demonstrated that its antifungal action involves the disruption of cell wall biogenesis. nih.gov This compound caused an uneven distribution of chitin (B13524) and β(1→3) glucan in the cell wall, leading to impaired integrity, but did not affect the ergosterol content. nih.gov The biological activity of thiadiazoles is generally linked to the strong aromaticity of the ring system, which confers high in vivo stability, and the presence of the –N=C–S– moiety. nih.govrsc.org
Anticonvulsant Activity Research
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the search for new anticonvulsant agents. nih.govsphinxsai.com Derivatives have been extensively evaluated in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govnih.gov
Research has shown that specific substitutions are crucial for activity. For example, a study on 5-aryl-1,3,4-thiadiazole derivatives concluded that 2-amino substituted compounds possess anticonvulsant activity. nih.gov Another study found that 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea (B33335) was highly potent in both sleep and MES tests. frontiersin.org The presence of halo groups on the aromatic rings often correlates with good anticonvulsant activity. frontiersin.org
| Derivative Class/Name | Test Model | Observed Activity | Reference |
|---|---|---|---|
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ and MES | 83% and 75% inhibition at 20 mg/kg | nih.gov |
| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea | MES test | ED₅₀ = 0.65 µmol/kg | frontiersin.org |
| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES test | 100% protection at 30 mg/kg | frontiersin.org |
Modulation of Central Nervous System Activity
Beyond specific anticonvulsant effects, 1,3,4-thiadiazole derivatives can modulate general central nervous system (CNS) activity. Some compounds in this class have been reported to exhibit CNS depressant and sedative-hypnotic properties. nih.gov
The mechanism of anticonvulsant action for some thiadiazole derivatives is thought to involve the GABAergic system, specifically by preventing neuron firing through the GABA-A pathway. nih.gov However, research on certain 5-aryl-1,3,4-thiadiazole derivatives indicated that their anticonvulsant effect was not mediated through benzodiazepine (B76468) receptors, suggesting alternative CNS pathways. nih.gov The structural features of the derivatives play a significant role; for instance, replacing a 2-biphenylyl group with a phenyl or benzyl (B1604629) group can lead to a loss of anticonvulsant activity. arjonline.org
Carbonic Anhydrase Inhibition in Neurological Disorders
A prominent mechanism of action for many 1,3,4-thiadiazole derivatives is the inhibition of carbonic anhydrase (CA) isoenzymes. nih.gov This is exemplified by the well-known diuretic and anti-glaucoma drug Acetazolamide (B1664987), which features a 1,3,4-thiadiazole sulfonamide structure. researchgate.net The thiol group (or a sulfonamide group) in these derivatives can act as a zinc-binding moiety, which is crucial for inhibiting the zinc-containing active site of CA enzymes. nih.gov
Research has focused on the inhibition of several human (h) isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX. nih.gov A study of 1,3,4-thiadiazole-thiols showed inhibition constants (Kᵢ) ranging from 97 nM to 548 µM against hCA I, 7.9 µM to 618 µM against hCA II, and 9.3 µM to 772 µM against hCA IX. nih.gov Notably, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol was found to be a highly selective hCA I inhibitor. nih.gov The ability of these compounds to inhibit CAs is relevant to neurological disorders, as CA inhibitors are used in the management of conditions like epilepsy. bu.edu.eg
| Derivative Class | CA Isoform | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|---|
| 1,3,4-thiadiazole-thiols | hCA I | 97 nM - 548 µM | nih.gov |
| hCA II | 7.9 µM - 618 µM | ||
| hCA IX | 9.3 µM - 772 µM |
Anti-Inflammatory Activity Research
The 1,3,4-thiadiazole scaffold is also a promising template for the development of novel anti-inflammatory agents. ijcrr.com Many derivatives have been synthesized and evaluated for their ability to reduce inflammation in preclinical models, such as the carrageenan-induced rat paw edema assay. ijcrr.comnih.gov
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, a series of 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives were tested for their ability to inhibit protein denaturation, an in vitro measure of anti-inflammatory activity. nih.gov Certain compounds showed high percentage inhibition (up to 86.44%) compared to the standard drug diclofenac (B195802) sodium. nih.gov Molecular docking studies have further supported the potential for these derivatives to bind to and inhibit COX-2. nih.gov
| Derivative Class/Name | Test Model | Observed Activity (% Inhibition) | Reference |
|---|---|---|---|
| 1,3,4-thiadiazole derivatives of ibuprofen | Carrageenan-induced rat paw edema | 50% to 86% | ijcrr.com |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide (Compound 4c) | Protein denaturation | 86.44% | nih.gov |
| 2,6-diaryl-imidazo[2,1-b] nih.govfrontiersin.orgnih.govthiadiazole (Compound 5c) | Carrageenan-induced rat paw edema | Better than diclofenac | nih.gov |
Antioxidant Activity Research
The antioxidant potential of 5-substituted-1,3,4-thiadiazole-2-thiol derivatives has been evaluated through various in vitro screening methods. A study focusing on a series of thirteen 5-substituted-1,3,4-thiadiazole-2-thiols utilized the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation decolorization assay (ABTS) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to assess antioxidant activity. researchgate.net The findings from both assays indicated that several synthesized compounds exhibited noteworthy antioxidant capabilities. researchgate.net Specifically, three compounds within the series demonstrated particularly high antioxidant activities, suggesting they could serve as promising lead compounds for the development of new antioxidant agents. researchgate.net
Further research into other 1,3,4-thiadiazole derivatives has also highlighted their antioxidant properties. For instance, an evaluation of thiazolidin-4-one derivatives bearing a 1,3,4-thiadiazole moiety using the DPPH free radical scavenging method identified several potent compounds. nih.govsaudijournals.com One derivative, 2-(4-hydroxyphenyl)-3-(5-[4-methoxyphenyl]-1,3,4-thiadiazol-2-yl) thiazolidin-4-one, was found to be the most potent in its series, with an IC50 value of 22.3 µM, which was significantly more effective than the standard ascorbic acid (IC50 = 111.6 µM). nih.gov Another study found that among the tested 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives, two compounds exhibited promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, comparable to the ascorbic acid standard value of 29.2 µM. saudijournals.com
Enzyme Inhibition Studies (Other than Primary Pharmacological Applications)
The 1,3,4-thiadiazole scaffold is a core component in various molecules that have been investigated for their ability to inhibit a range of enzymes.
Tyrosinase Enzyme Inhibition
Derivatives of 1,3,4-thiadiazole have been designed and synthesized as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. In one study, 1,3,4-thiadiazole derivatives incorporating Schiff base moieties were evaluated for their tyrosinase inhibitory activities. nih.gov Several of these compounds displayed potent inhibition, with one in particular, 4-(((5-mercapto-1,3,4-thiadiazol-2-yl)-imino)methyl)-2-methoxy-phenol, showing a superior inhibitory effect with an IC50 value of 0.036 µM. nih.gov Kinetic studies revealed that this compound acted as an uncompetitive inhibitor of tyrosinase. nih.gov Another investigation into a series of 1,3,4-thiadiazole-2(3H)-thiones also identified them as potent tyrosinase inhibitors. nih.gov The study suggested that substitutions at the C5 position of the thiadiazole ring play a significant role in the high binding affinity to the enzyme. nih.gov
Phosphodiesterase Inhibition
The 1,3,4-thiadiazole nucleus is recognized as a molecular target for several enzymes, including phosphodiesterases (PDEs). researchgate.netnih.gov Research on the biological and pharmacological activities of compounds based on this scaffold has identified PDE inhibition as one of their potential mechanisms of action. researchgate.netnih.gov Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the relationships between the electronic structure of related thiazole derivatives and their inhibition of human phosphodiesterases PDE3A and PDE3B, suggesting that these inhibitory processes are orbitally-controlled. researchgate.net While specific inhibitory data for 5-(pentylthio)-1,3,4-thiadiazole-2-thiol derivatives against PDEs are not detailed, the broader class of 1,3,4-thiadiazoles is acknowledged as potential inhibitors of this enzyme family.
Alpha-Amylase Enzyme Inhibition
In the search for agents to manage type-2 diabetes, α-amylase has been a key target, and heterocyclic compounds are among the structures investigated for inhibitory activity. While studies on 1,3,4-thiadiazole derivatives are part of this effort, related structures like 1,3,4-oxadiazole (B1194373) derivatives have also been assessed. For example, an α-amylase inhibition assay on certain 1,3,4-oxadiazole derivatives showed that their inhibitory activity was concentration-dependent. In one study, two derivatives demonstrated IC50 values of 2.84 µg/mL and 3.12 µg/mL, which were more potent than the standard, acarbose (B1664774) (IC50 = 4.76 µg/mL). Another study on novel 1,3,4-oxadiazole derivatives found one compound to have a low IC50 value of 86.83 ± 0.23 μg/mL, indicating potential α-amylase inhibitory activity. researchgate.net These findings on a closely related heterocyclic core suggest the potential for 1,3,4-thiadiazole derivatives to exhibit similar inhibitory effects.
Alpha-Glucosidase Enzyme Inhibition
Derivatives of 1,3,4-thiadiazole have been specifically designed and evaluated as inhibitors of α-glucosidase, another important enzyme target for managing diabetes. A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues was synthesized and assessed for this activity. nih.govacs.org Within this series, three analogues showed excellent inhibitory activity, with IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM. nih.govacs.org Notably, compounds with IC50 values of 1.10 ± 0.10 µM, 1.30 ± 0.10 µM, and 2.20 ± 0.10 µM demonstrated a remarkable inhibition profile compared to the standard, acarbose, which has an IC50 of 11.50 ± 0.30 μM. nih.govacs.org
Further studies on other 1,3,4-thiadiazole derivatives containing different acidic linkers also showed significant inhibitory activity against α-glucosidase. researchgate.netmdpi.com One such derivative exhibited an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). researchgate.netmdpi.com Derivatives with a butanoic acid linker also displayed high inhibitory activity, with IC50 values of 6.70 mM and 8.42 mM. researchgate.netmdpi.com
Concluding Perspectives and Future Research Directions
Challenges and Opportunities in Developing 5-(pentylthio)-1,3,4-thiadiazole-2-thiol Derivatives as Therapeutic Agents
The development of 5-(pentylthio)-1,3,4-thiadiazole-2-thiol derivatives into clinically viable drugs is met with both significant challenges and exciting opportunities. A primary hurdle lies in optimizing the pharmacokinetic properties of these compounds. While the 1,3,4-thiadiazole (B1197879) ring is a versatile pharmacophore, its derivatives can sometimes suffer from poor solubility and metabolic instability, which can limit their bioavailability and therapeutic efficacy. mdpi.comnih.gov Overcoming these challenges will likely require medicinal chemists to employ strategies such as the introduction of polar functional groups or the use of prodrug approaches.
Another challenge is ensuring target specificity to minimize off-target effects and potential toxicity. nih.gov The 1,3,4-thiadiazole nucleus is known to interact with a wide range of biological targets, which, while advantageous for multi-target drug design, can also lead to unintended pharmacological effects. nih.govresearchgate.net Therefore, future research must focus on designing derivatives with high affinity and selectivity for their intended molecular targets.
Despite these challenges, the opportunities presented by this class of compounds are substantial. The structural versatility of the 1,3,4-thiadiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activity. researchgate.net This adaptability opens the door to developing potent and selective inhibitors for a variety of enzymes and receptors implicated in diseases ranging from cancer to infectious diseases. mdpi.comnih.gov For instance, strategic modifications to the pentylthio side chain could enhance interactions with the active sites of target proteins, leading to improved potency.
Table 1: Key Research Findings on 1,3,4-Thiadiazole Derivatives
| Derivative Class | Key Finding | Potential Therapeutic Application |
| 2,5-disubstituted 1,3,4-thiadiazoles | Significant in vitro activity against various cancer cell lines. nih.gov | Anticancer agents. nih.gov |
| 1,3,4-thiadiazole-2-thiol (B7761032) derivatives | Demonstrated diuretic and carbonic anhydrase inhibition properties. researchgate.net | Diuretics, antiglaucoma agents. |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl) acetamides | Showed promising in-vitro cytotoxicity against neuroblastoma and colon cancer cell lines. nih.gov | Anticancer agents. |
| 5-amino-1,3,4-thiadiazole-2-thiol (B144363) complexes | Synthesized and characterized for potential biological activities. jmchemsci.com | Broad-spectrum therapeutic agents. |
Emerging Trends in the Discovery of Novel 1,3,4-Thiadiazole-Based Bioactive Compounds
The discovery of new 1,3,4-thiadiazole-based bioactive compounds is being propelled by several emerging trends in medicinal chemistry. One of the most significant is the increasing use of computational and in-silico methods in drug design. mdpi.com Molecular docking and virtual screening are now routinely used to predict the binding affinities of 1,3,4-thiadiazole derivatives to their biological targets, allowing for the rational design of more potent and selective compounds. nih.gov This approach not only accelerates the drug discovery process but also reduces the costs associated with traditional high-throughput screening.
Another key trend is the exploration of novel biological targets for 1,3,4-thiadiazole derivatives. While these compounds have been extensively studied for their anticancer and antimicrobial properties, researchers are now investigating their potential in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and viral infections. mdpi.comtandfonline.com This expansion of scope is driven by a deeper understanding of the molecular mechanisms underlying these diseases and the identification of new druggable targets.
Furthermore, there is a growing emphasis on the development of green and sustainable synthetic methodologies for the preparation of 1,3,4-thiadiazole derivatives. mdpi.com This includes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize the environmental impact of drug manufacturing.
Potential for Multi-Targeted Drug Design and Combination Therapies
The ability of the 1,3,4-thiadiazole scaffold to interact with multiple biological targets makes it an attractive platform for the development of multi-targeted drugs. nih.govexlibrisgroup.com This approach, also known as polypharmacology, is gaining traction as a strategy to address complex multifactorial diseases like cancer, where targeting a single pathway is often insufficient. researchgate.net By designing 1,3,4-thiadiazole derivatives that can simultaneously modulate multiple targets, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. mdpi.com
In addition to multi-targeted drug design, there is also significant potential for the use of 5-(pentylthio)-1,3,4-thiadiazole-2-thiol derivatives in combination therapies. Combining these agents with existing drugs could enhance their efficacy, reduce required dosages, and minimize side effects. For example, a 1,3,4-thiadiazole derivative that inhibits a key enzyme in a cancer signaling pathway could be used in combination with a traditional cytotoxic agent to achieve a more potent antitumor effect. Future research should focus on identifying synergistic drug combinations and elucidating their mechanisms of action.
Q & A
Q. What are the established synthetic routes for 5-(pentylthio)-1,3,4-thiadiazole-2-thiol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of a thiol precursor. For example, bromoalkanes (e.g., bromopentane) react with a thiadiazole-thiol intermediate in propan-2-ol under reflux (2–3 hours), yielding derivatives with ~70% efficiency . Optimization includes adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios. Catalysts like NaOH enhance reactivity, while solvent polarity influences regioselectivity .
Q. How is the structural integrity of 5-(pentylthio)-1,3,4-thiadiazole-2-thiol validated post-synthesis?
- Methodological Answer : Characterization employs:
- 1H NMR : Peaks at δ 12.71 ppm (S–H group) and δ 4.14 ppm (S–CH2 linkage) confirm substitution patterns .
- IR Spectroscopy : Absorption bands at 2550–2650 cm⁻¹ (S–H stretch) and 650–750 cm⁻¹ (C–S bonds) validate functional groups .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 40.98% observed vs. 41.06% calculated) .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer :
- Solubility : Limited in polar solvents (water, ethanol) due to hydrophobic pentylthio chains; better in DMSO or DMF .
- Thermal Stability : Melting points range 216–218°C, indicating moderate thermal resilience .
- pH Sensitivity : Thiol groups protonate below pH 7, altering reactivity in aqueous media .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 5-(pentylthio)-1,3,4-thiadiazole-2-thiol derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to bacterial enzymes (e.g., DNA gyrase) to predict antimicrobial activity. A study showed derivatives with logP > 3.5 exhibited stronger binding (ΔG < −8 kcal/mol) .
- QSAR Models : Correlate alkyl chain length (n=5 for pentyl) with antibacterial IC50 values. Longer chains (n=8–10) reduce solubility but enhance membrane penetration .
Q. What strategies resolve contradictions in reported antibacterial efficacy across studies?
- Methodological Answer :
- Standardized Assays : Discrepancies arise from varying MIC testing protocols (e.g., broth microdilution vs. agar diffusion). Harmonizing inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hours) improves reproducibility .
- Synergistic Studies : Combining with β-lactam antibiotics enhances activity against resistant Staphylococcus aureus (FIC index < 0.5) .
Q. How do structural modifications at the pentylthio group affect electrochemical properties?
- Methodological Answer :
- Cyclic Voltammetry : Thiol oxidation peaks shift from −0.2 V to +0.1 V when replacing pentyl with electron-withdrawing groups (e.g., –CF3), altering redox stability .
- DFT Calculations : HOMO-LUMO gaps narrow by 0.3–0.5 eV with branched alkyl chains, increasing charge-transfer efficiency .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of thiol-disulfide exchange in antibacterial action using stopped-flow kinetics .
- Environmental Impact : Assess biodegradation pathways via LC-MS/MS to identify persistent metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
